Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)

OLED stability Device lifetime Blue phosphorescent emitter

Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) (Complex is a homoleptic, cyclometalated iridium(III) phosphorescent emitter, structurally defined by three bidentate phenylimidazole ligands. It functions as a sky-blue dopant in organic light-emitting diodes (OLEDs).

Molecular Formula C51H48IrN6+3
Molecular Weight 937.2 g/mol
Cat. No. B12102340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)
Molecular FormulaC51H48IrN6+3
Molecular Weight937.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N2C=CN=C2C3=CC=CC=C3.CC1=C(C(=CC=C1)C)N2C=CN=C2C3=CC=CC=C3.CC1=C(C(=CC=C1)C)N2C=CN=C2C3=CC=CC=C3.[Ir+3]
InChIInChI=1S/3C17H16N2.Ir/c3*1-13-7-6-8-14(2)16(13)19-12-11-18-17(19)15-9-4-3-5-10-15;/h3*3-12H,1-2H3;/q;;;+3
InChIKeyLISXSPVOQXEOOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III): Core Properties and Procurement Context


Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) (Complex 1) is a homoleptic, cyclometalated iridium(III) phosphorescent emitter, structurally defined by three bidentate phenylimidazole ligands. It functions as a sky-blue dopant in organic light-emitting diodes (OLEDs). Unlike fluorinated benchmarks such as FIrpic, this compound is fluorine-free, which inherently affects its degradation pathway and operational stability profile [1]. Its photophysical, thermal, and device-level characteristics have been quantitatively validated against direct structural analogs with bulkier substituents, establishing a specific performance-cost balance that is critical for informed procurement [1].

Why Phenylimidazole-Based Iridium(III) Emitters Are Not Interchangeable: The Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) Case


Within the class of phenylimidazole-based homoleptic iridium(III) complexes, minor alterations to the N-aryl substituent create a direct trade-off between photoluminescence quantum yield (Φ), thermal stability, and ultimately, device efficiency and lifetime. As demonstrated by Zhuang et al., substituting the 2,6-dimethyl group with a 2,6-diisopropyl group (Complex 2) increases the decomposition temperature (Td) by nearly 100 °C and Φ from 0.50 to 0.53, but this comes with increased synthetic complexity [1]. Conversely, choosing a fluorinated emitter like FIrpic delivers superior initial efficiency but results in a catastrophic drop in device lifetime from ~5 hours to less than 0.1 hours [1]. Thus, generic substitution without a detailed understanding of these quantitative trade-offs will lead to either suboptimal device performance or premature failure.

Head-to-Head Performance Data for Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)


Device Operational Lifetime: An Order-of-Magnitude Advantage Over the FIrpic Benchmark

The operational stability of Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) (Complex 1) in an OLED device vastly exceeds that of the widely used fluorinated sky-blue emitter FIrpic. In a head-to-head comparison under identical device architecture (ITO/TAPC/Complex:CTPO/BCP/LiF/Al) and simple encapsulation, the device based on Complex 1 exhibited a half-lifetime (T50) of 4.9 hours. This represents a nearly 50-fold improvement over the FIrpic-based device, which had a T50 of approximately 0.1 hours [1].

OLED stability Device lifetime Blue phosphorescent emitter

Photoluminescence Quantum Yield: Competitive Efficiency with a Less Bulky Ligand

The photoluminescence quantum yield (Φ) of Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) (Complex 1) is 0.50 in degassed acetonitrile solution. This is confirmed to be significantly higher than the standard green emitter fac-Ir(ppy)₃ (Φ = 0.40), which is used as a reference. Compared to its closest structural analog, Complex 2 (2,6-diisopropyl substituent), which achieves a Φ of 0.53, Complex 1's efficiency is only marginally lower (a difference of 0.03), while its ligand has considerably less steric bulk, potentially simplifying synthesis and purification [1].

Photoluminescence quantum yield Phosphorescence OLED emitter efficiency

Thermal Stability: Quantified Trade-Off Against Analogs with Bulkier Substituents

The decomposition temperature (Td, at 5% weight loss) of Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) (Complex 1) is 276 °C. This is substantially lower than that of its direct analog Complex 2, which features an isopropyl substituent at the 2,6-position and exhibits a Td of 363 °C—an increase of 87 °C. The trend continues with Complex 3 (extended conjugation), which has a Td of 416 °C [1]. This data precisely quantifies the thermal stability penalty incurred by using a smaller methyl substituent for synthetic simplicity.

Thermal stability Decomposition temperature OLED material processing

OLED Device Efficiency: Balanced Performance in a Sky-Blue Device

In a consistent device architecture, the OLED based on Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) (Device 1) achieves a peak current efficiency of 31.1 cd/A and a power efficiency of 17.4 lm/W. At a practical luminance of 1000 cd/m², it maintains a current efficiency of 21.6 cd/A. This performance is competitive but not leading when compared to devices made with its structural analogs: Device 2 (isopropyl analog) achieves a peak of 35.7 cd/A and 25.5 cd/A at 1000 cd/m², while Device 3 (extended conjugation) achieves 31.0 cd/A peak and 29.2 cd/A at 1000 cd/m² [1].

OLED device efficiency Current efficiency Sky-blue emitter

Emission Color Purity: Identical Sky-Blue Chromaticity to Fluorinated Benchmark

The electroluminescence (EL) spectrum of an OLED based on Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) yields CIE chromaticity coordinates of (0.19, 0.39). This is nearly identical to the standard sky-blue emitter FIrpic and to the device based on the extended-conjugation Complex 3 (0.19, 0.38), confirming that the substitution pattern does not compromise color purity [1]. The photoluminescence peak at 474 nm with a shoulder at 503 nm is also perfectly matched with its analogs [1].

Emission color CIE coordinates Sky-blue OLED

Application Scenarios for Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III) Informed by Quantitative Evidence


Replacement Emitter for Longer-Lived Sky-Blue OLEDs

For researchers or manufacturers currently using FIrpic and encountering early device failure, this compound is a directly validated replacement. The 49x improvement in T50 lifetime (4.9 h vs. ~0.1 h under test conditions) directly addresses the critical stability bottleneck of fluorinated blue emitters, while providing identical sky-blue color coordinates (0.19, 0.39) [1].

Cost-Sensitive OLED Research Requiring Balanced Efficiency

For academic or R&D procurement where cost of materials and synthetic accessibility are priorities, this compound offers a favorable trade-off. Its PL quantum yield of 0.50 remains high relative to the Ir(ppy)₃ standard (0.40), and it achieves a practical device current efficiency of 21.6 cd/A at 1000 cd/m². This is accomplished with a less complex 2,6-dimethyl-substituted ligand, as opposed to the more costly diisopropyl analog that yields only a marginal 0.03 improvement in PL quantum yield [1].

Systematic Study of Structure-Property Relationships in Phosphorescent Emitters

This compound serves as a precise baseline in any controlled study of substituent effects on iridium(III) emitters. Its performance metrics (Φ = 0.50, Td = 276 °C, CE = 31.1 cd/A max) are explicitly documented against two directly comparable analogs with only systematic changes in ligand sterics and conjugation. This makes it an essential control compound for deriving fundamental design rules for blue phosphorescent materials [1].

Quote Request

Request a Quote for Tris[1-(2,6-dimethylphenyl)-2-phenyl-1H-imidazole]iridium(III)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.